molecular formula C9H17NO2 B138815 Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 131971-65-8

Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B138815
CAS RN: 131971-65-8
M. Wt: 171.24 g/mol
InChI Key: VPUJLSUMBSFLHE-UHFFFAOYSA-N
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Description

Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as carbaryl and is widely used as an insecticide in agriculture and horticulture. Carbaryl is a white crystalline solid that is soluble in water, and its chemical formula is C12H11NO2.

Mechanism of Action

Carbaryl inhibits the activity of acetylcholinesterase by binding to the enzyme's active site. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to overstimulation of the nervous system and paralysis of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have toxic effects on non-target organisms, including humans. Exposure to carbaryl can cause a range of symptoms, including nausea, vomiting, headaches, and dizziness. Long-term exposure to carbaryl has been linked to the development of cancer and reproductive disorders.

Advantages and Limitations for Lab Experiments

Carbaryl is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It is a potent inhibitor of the enzyme and is effective at low concentrations. However, the toxic effects of carbaryl on non-target organisms can limit its use in certain experiments.

Future Directions

1. Development of safer insecticides: The toxic effects of carbaryl on non-target organisms highlight the need for the development of safer insecticides that are effective against pests but have minimal impact on the environment and human health.
2. Study of carbaryl resistance: The widespread use of carbaryl has led to the development of resistance in some insect populations. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
3. Development of alternative pest control methods: The use of carbaryl and other chemical insecticides can have negative environmental impacts. Research is needed to develop alternative pest control methods, such as biological control and integrated pest management.
4. Study of carbaryl metabolism: The metabolism of carbaryl in organisms is not well understood. Further research is needed to understand the fate of carbaryl in the environment and its potential impact on ecosystems.
In conclusion, carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)), commonly known as carbaryl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent insecticide that works by inhibiting the activity of acetylcholinesterase in insects. However, its toxic effects on non-target organisms highlight the need for the development of safer insecticides and alternative pest control methods. Further research is needed to understand the mechanisms of carbaryl resistance, its metabolism in organisms, and its potential impact on ecosystems.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.

properties

CAS RN

131971-65-8

Product Name

Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl N-(2-methylprop-1-enyl)carbamate

InChI

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h6H,1-5H3,(H,10,11)

InChI Key

VPUJLSUMBSFLHE-UHFFFAOYSA-N

SMILES

CC(=CNC(=O)OC(C)(C)C)C

Canonical SMILES

CC(=CNC(=O)OC(C)(C)C)C

synonyms

Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 13.44 g of methallylamine hydrochloride and 27.3 g of di-tert.-butyl carbonate in 250 ml of dichloromethane at 20° is treated with 25.2 g of triethylamine. The solution is stirred for 1 hour at 20° washed with water and the organic phase is dried and the solvent is removed to give a colourless oil. Flash-chromatography on silica-gel affords pure 3-(N-tert.-butoxycarbonylamino)-2-methyl-prop-2-ene as a colourless oil; 1H-NMR (CDCl3): δ (ppm)=4.83 (2H, m, 2×CH=C), 4.70-4.60 (1H, broad s, exch. D2O, NH), 3.67 (2H, s, CH2N), 1.73 (3H, s, CH3), 1.45 (9H, s, tBu).
Quantity
13.44 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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